3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide
Overview
Description
3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H4BrF5O and a molecular weight of 303.02 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions, a trifluoromethyl group at the 5 position, and a bromomethyl group at the alpha position relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3,4-difluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted phenacyl derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce fluorinated moieties into drug candidates, potentially enhancing their metabolic stability, bioavailability, and binding affinity to biological targets .
Industry: The compound is also used in the development of materials with specific properties, such as increased resistance to degradation or improved performance in harsh environments .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide largely depends on the specific application and the target molecule it interacts withThe trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design .
Comparison with Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide
- 3-Fluoro-5-(trifluoromethyl)phenacyl bromide
Comparison:
- 3,5-Difluoro-4-(trifluoromethyl)pyridine : This compound has a pyridine ring instead of a benzene ring, which can significantly alter its chemical properties and reactivity.
- 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide : The position of the fluorine atoms is different, which can affect the compound’s electronic distribution and reactivity.
- 3-Fluoro-5-(trifluoromethyl)phenacyl bromide : This compound has one less fluorine atom, which may result in different chemical and physical properties.
The unique substitution pattern of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide, with two fluorine atoms and a trifluoromethyl group on the benzene ring, makes it particularly interesting for applications requiring specific electronic and steric properties.
Properties
IUPAC Name |
2-bromo-1-[3,4-difluoro-5-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-7(16)4-1-5(9(13,14)15)8(12)6(11)2-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKUJRXPNORKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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